molecular formula C14H10N2O2 B11519249 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one CAS No. 60498-33-1

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one

Cat. No.: B11519249
CAS No.: 60498-33-1
M. Wt: 238.24 g/mol
InChI Key: VQFJFHNLLWCXHS-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a benzoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one typically involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions to form the intermediate 2-phenylbenzoxazinone. This intermediate is then subjected to further reactions to introduce the amino group at the 6-position. The reaction conditions often include the use of solvents such as acetic acid and catalysts like sodium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include quinazolinone derivatives, reduced oxazine analogs, and substituted benzoxazines, each with distinct chemical and physical properties .

Scientific Research Applications

6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzoxazines: Structurally related to 6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one, these compounds are used in similar applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

60498-33-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-amino-2-phenyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H10N2O2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

VQFJFHNLLWCXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=O)O2

Origin of Product

United States

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